molecular formula C6H10ClN3O B14183043 (2S,3S)-2-azido-3-methylpentanoyl chloride CAS No. 921927-92-6

(2S,3S)-2-azido-3-methylpentanoyl chloride

Cat. No.: B14183043
CAS No.: 921927-92-6
M. Wt: 175.61 g/mol
InChI Key: PZBGLYNCBRBCJA-WHFBIAKZSA-N
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Description

(2S,3S)-2-azido-3-methylpentanoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is particularly interesting due to its azido group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-azido-3-methylpentanoyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.

    Purification: Employing techniques like distillation and crystallization to purify the final product.

    Safety Measures: Implementing stringent safety protocols due to the hazardous nature of azides and chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-azido-3-methylpentanoyl chloride undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Reagents like primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products

    Amides: Formed from substitution reactions.

    Amines: Resulting from reduction reactions.

    Triazoles: Produced from cycloaddition reactions.

Scientific Research Applications

(2S,3S)-2-azido-3-methylpentanoyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules through click chemistry.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-azido-3-methylpentanoyl chloride involves its reactivity due to the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides, amines, or triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it distinct from other similar compounds that may lack the azido functionality .

Properties

CAS No.

921927-92-6

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

(2S,3S)-2-azido-3-methylpentanoyl chloride

InChI

InChI=1S/C6H10ClN3O/c1-3-4(2)5(6(7)11)9-10-8/h4-5H,3H2,1-2H3/t4-,5-/m0/s1

InChI Key

PZBGLYNCBRBCJA-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)Cl)N=[N+]=[N-]

Canonical SMILES

CCC(C)C(C(=O)Cl)N=[N+]=[N-]

Origin of Product

United States

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